molecular formula C38H26Br2O2 B12822491 9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol

9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol

Cat. No.: B12822491
M. Wt: 674.4 g/mol
InChI Key: VITOGEDIZUYASS-UHFFFAOYSA-N
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Description

9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene and its derivatives have been extensively studied due to their unique photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol typically involves the bromination of anthracene derivatives followed by the introduction of biphenyl groups. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the dibromo groups to hydrogen atoms or other substituents.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce dihydroanthracene derivatives.

Scientific Research Applications

9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. The molecular targets and pathways involved include the excitation of π-electrons in the anthracene core and energy transfer to adjacent molecules or functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol is unique due to its combination of biphenyl and anthracene moieties, which impart distinct photophysical properties. The presence of bromine atoms further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C38H26Br2O2

Molecular Weight

674.4 g/mol

IUPAC Name

2,6-dibromo-9,10-bis(4-phenylphenyl)anthracene-9,10-diol

InChI

InChI=1S/C38H26Br2O2/c39-31-20-22-34-35(23-31)37(41,29-15-11-27(12-16-29)25-7-3-1-4-8-25)33-21-19-32(40)24-36(33)38(34,42)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24,41-42H

InChI Key

VITOGEDIZUYASS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=C(C=C(C=C4)Br)C(C5=C3C=C(C=C5)Br)(C6=CC=C(C=C6)C7=CC=CC=C7)O)O

Origin of Product

United States

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